N-[2-[1-[[3-(2-hydroxyethoxy)phenyl]methyl]piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide
Description
N-[2-[1-[[3-(2-hydroxyethoxy)phenyl]methyl]piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide is a complex organic compound with a unique structure that includes a piperidine ring, a pyrazole ring, and a phenylacetamide group
Properties
IUPAC Name |
N-[2-[1-[[3-(2-hydroxyethoxy)phenyl]methyl]piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c30-15-16-32-23-8-4-7-21(17-23)19-28-13-10-22(11-14-28)29-24(9-12-26-29)27-25(31)18-20-5-2-1-3-6-20/h1-9,12,17,22,30H,10-11,13-16,18-19H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGLWYZWUWUETA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)CC3=CC=CC=C3)CC4=CC(=CC=C4)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-[[3-(2-hydroxyethoxy)phenyl]methyl]piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide typically involves multiple steps, including the formation of the piperidine and pyrazole rings, followed by their coupling with the phenylacetamide group. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Pyrazole Ring: This often involves the reaction of hydrazines with 1,3-diketones or similar compounds.
Coupling Reactions: The piperidine and pyrazole rings are then coupled with the phenylacetamide group using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[1-[[3-(2-hydroxyethoxy)phenyl]methyl]piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-[1-[[3-(2-hydroxyethoxy)phenyl]methyl]piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties.
Materials Science: It may be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-[2-[1-[[3-(2-hydroxyethoxy)phenyl]methyl]piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[2-[1-[[3-(2-hydroxyethoxy)phenyl]methyl]piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide: can be compared with other compounds containing piperidine or pyrazole rings, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and chemical properties not found in simpler analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
